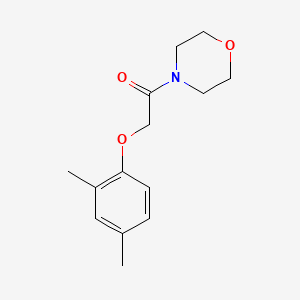
3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea, commonly referred to as DMP, is an organic compound with a wide variety of applications in the fields of organic chemistry and biochemistry. DMP is a highly versatile compound due to its unique structural properties, which make it an ideal molecule for use in a variety of scientific experiments. DMP has been used in a range of applications, including synthesis, research, and drug development.
Wissenschaftliche Forschungsanwendungen
DMP has a wide range of uses in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. Additionally, DMP has been used to study enzyme-catalyzed reactions, as well as to synthesize new compounds with potential pharmaceutical applications. DMP has also been used to study the mechanisms of drug action, as well as to investigate the effects of various drugs on the human body.
Wirkmechanismus
The mechanism of action of DMP is not fully understood. However, it is believed that DMP acts as a proton donor, which is capable of forming hydrogen bonds with other molecules. This allows DMP to interact with other molecules in a variety of ways, including forming covalent bonds, forming hydrogen bonds, and forming coordination complexes. Additionally, DMP is capable of forming complexes with metal ions, which can be used to study the mechanisms of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMP are not well understood. However, it has been shown to have a variety of effects on the human body, including an increase in the production of free radicals, an increase in the activity of certain enzymes, and an increase in the activity of certain hormones. Additionally, DMP has been shown to have a variety of effects on the metabolism of certain drugs, including an increase in the rate of absorption and a decrease in the rate of elimination.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DMP in laboratory experiments has a number of advantages, including its low cost, its ease of synthesis, and its wide range of applications. Additionally, DMP is a highly versatile compound, which allows it to be used in a variety of experiments. However, there are also some limitations to using DMP in laboratory experiments, including its instability in the presence of light and heat, as well as its potential toxicity.
Zukünftige Richtungen
There are a number of potential future directions for the use of DMP in scientific research. These include its use as a reagent in organic synthesis, its use as a catalyst in organic reactions, its use as a ligand in coordination chemistry, its use in the study of enzyme-catalyzed reactions, and its use in the synthesis of new compounds with potential pharmaceutical applications. Additionally, there is potential for the use of DMP in the study of drug action and the effects of various drugs on the human body. Finally, there is potential for the use of DMP in the development of new drugs and treatments for a variety of diseases and disorders.
Synthesemethoden
The synthesis of DMP is a relatively simple process that can be achieved through a variety of methods. The most common method for synthesizing DMP is the reaction of 1-phenylurea with 2-methyl-2-propanol. This reaction is typically carried out in an acidic environment, such as aqueous hydrochloric acid, and yields DMP as the product. Other methods for synthesizing DMP include the reaction of 2-methyl-2-propanol and phenyl isocyanate, as well as the reaction of phenyl isocyanate and 2-methyl-2-propanol hydrochloride.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea involves the reaction of 1-phenyl-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea with a suitable reagent to introduce the methyl group at the 2-position of the propan-2-ol moiety.", "Starting Materials": [ "1-phenyl-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea", "Suitable reagent for introducing methyl group at 2-position of propan-2-ol moiety" ], "Reaction": [ "Step 1: Dissolve 1-phenyl-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea in a suitable solvent.", "Step 2: Add a suitable reagent for introducing the methyl group at the 2-position of the propan-2-ol moiety to the reaction mixture.", "Step 3: Stir the reaction mixture at a suitable temperature and for a suitable time to allow the reaction to proceed.", "Step 4: Isolate the product by filtration or other suitable means.", "Step 5: Purify the product by recrystallization or other suitable means." ] } | |
CAS-Nummer |
74548-62-2 |
Produktname |
3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea |
Molekularformel |
C11H16N2O3 |
Molekulargewicht |
224.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





